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Compound of Interest

Compound Name:
tert-Butyl 4-amino-4-

methylazepane-1-carboxylate

CAS No.: 1541842-26-5

Cat. No.: B1382002 Get Quote

Saturated heterocyclic scaffolds are foundational components in modern drug discovery,

providing a three-dimensional framework that can improve physicochemical properties such as

solubility and metabolic stability while enabling precise spatial orientation of pharmacophoric

elements. Among these, the azepane ring, a seven-membered saturated nitrogen heterocycle,

offers a flexible yet constrained conformational profile that is increasingly exploited in the

design of novel therapeutics. Its derivatives have shown a wide range of biological activities

and are present in several FDA-approved drugs.

The specific molecule of interest, tert-butyl (4-methylazepan-4-yl)carbamate, incorporates a

quaternary amine center. The presence of a methyl group at the C4 position alongside the

amino group introduces a gem-disubstituted pattern, which can confer conformational rigidity

and block potential sites of metabolism. This guide provides the necessary information for

researchers to synthesize and utilize this promising, yet commercially unavailable, building

block in their research endeavors.

Physicochemical Properties of tert-butyl (4-
methylazepan-4-yl)carbamate
As this compound is not commercially cataloged, a CAS number has not been assigned. The

following properties are calculated.
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Property Value

IUPAC Name tert-butyl (4-methylazepan-4-yl)carbamate

Molecular Formula C₁₃H₂₆N₂O₂

Molecular Weight 242.36 g/mol

Structure (Image of the chemical structure)

CAS Number Not available

Predicted LogP ~2.5

Predicted Boiling Point ~320-340 °C

Commercial Availability Assessment
A thorough investigation of major chemical supplier catalogs and databases (e.g., Sigma-

Aldrich, Fisher Scientific, eMolecules, etc.) was conducted. As of the date of this guide, tert-

butyl (4-methylazepan-4-yl)carbamate is not offered as a stock chemical. This necessitates a

custom synthesis approach for researchers requiring this specific building block. The following

sections provide a detailed strategy for its preparation.

Proposed Synthetic Strategy
The synthesis of tert-butyl (4-methylazepan-4-yl)carbamate can be logically approached

through a multi-step sequence starting from more readily available precursors. The strategy

hinges on the formation of the key intermediate, 4-amino-4-methylazepane, followed by

standard protection of the primary amine.

Retrosynthetic Analysis
A retrosynthetic analysis provides a clear roadmap for the synthesis.[1][2] The primary

disconnection is the carbamate bond, a standard transformation involving the protection of an

amine. This reveals the key precursor, 4-amino-4-methylazepane. This precursor can be

envisioned as arising from a ketone, 1-benzyl-4-methylazepan-4-one, via a Strecker-type

reaction or reductive amination pathway. The ketone itself can be synthesized through

established methods for ring expansion or cyclization.
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Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway
The proposed forward synthesis involves three key stages:

Synthesis of the Ketone Precursor: Preparation of an N-protected azepan-4-one, followed by

methylation at the 4-position to yield 1-benzyl-4-methylazepan-4-one.
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Formation of the Quaternary Amine: Conversion of the ketone to the corresponding 4-amino-

4-methylazepane. Reductive amination of the ketone with a suitable ammonia source is a

plausible route.

Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the primary

amine.

Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on established chemical transformations.

Researchers should adapt these procedures based on their specific laboratory conditions and

safety protocols.

Protocol 4.3.1: Synthesis of the Precursor 4-amino-4-methylazepane

This step can be achieved via a one-pot reductive amination of the corresponding ketone.

Reagents and Materials:

1-Benzyl-4-methylazepan-4-one (1.0 equiv)

Ammonium acetate (10 equiv)

Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv)

Methanol (MeOH)

Hydrochloric acid (HCl) in diethyl ether

Sodium hydroxide (NaOH)

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

To a solution of 1-benzyl-4-methylazepan-4-one in methanol, add ammonium acetate.
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Stir the mixture at room temperature for 30 minutes.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10

°C.

Allow the reaction to warm to room temperature and stir for 24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Upon completion, quench the reaction by the slow addition of 2M HCl until the pH is ~2.

Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the

methanol.

Basify the aqueous residue with 4M NaOH to pH > 12.

Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo

to yield crude 1-benzyl-4-amino-4-methylazepane.

The benzyl protecting group can then be removed via catalytic hydrogenation (e.g., H₂,

Pd/C) to yield 4-amino-4-methylazepane.

Protocol 4.3.2: Boc-Protection of 4-amino-4-methylazepane

This procedure employs standard conditions for the protection of a primary amine.[3]

Reagents and Materials:

4-amino-4-methylazepane (1.0 equiv)

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

Dissolve 4-amino-4-methylazepane in DCM.

Add triethylamine to the solution and stir.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate in DCM to the stirring mixture.

Allow the reaction to warm to room temperature and stir for 4-12 hours.

Monitor the reaction by TLC until the starting amine is consumed.

Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x volumes) and then with

brine (1 x volume).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford pure tert-butyl (4-methylazepan-4-yl)carbamate.

Boc Group Strategy
Rationale for Boc Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in

organic synthesis for several reasons:

Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for

selective reactions at other sites of the molecule.[4]
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Ease of Introduction: The protection reaction with (Boc)₂O is typically high-yielding and

proceeds under mild conditions.

Orthogonality: It can be used in conjunction with other protecting groups, such as Fmoc or

Cbz, in complex multi-step syntheses.

Mild Cleavage: The Boc group is readily removed under acidic conditions, which are often

mild enough to avoid the cleavage of other acid-labile groups.[3]

Protocol for Boc Deprotection
The removal of the Boc group regenerates the free amine, which can then be used in

subsequent coupling reactions.

Reagents and Materials:

tert-butyl (4-methylazepan-4-yl)carbamate (1.0 equiv)

Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in 1,4-dioxane

Dichloromethane (DCM) (if using TFA)

Diethyl ether

Step-by-Step Procedure:

Dissolve the Boc-protected compound in DCM.

Add trifluoroacetic acid dropwise at 0 °C.

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and

excess TFA.

Co-evaporate with toluene or DCM to remove residual acid.

The resulting product is typically the TFA or HCl salt of the amine, which can often be used

directly or neutralized with a base (e.g., NaHCO₃ or an amine base) and extracted to yield
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the free amine.

Boc Deprotection Mechanism

R-NH-Boc

Protonation
(H+)

R-NH-Boc(H+)

Elimination

R-NH-COOH
(Carbamic Acid)

Forms

Isobutene

Releases

Decarboxylation
(-CO2)

R-NH2

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1382002?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1382002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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